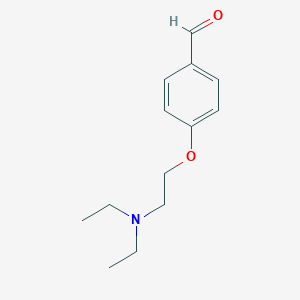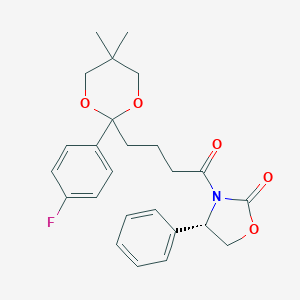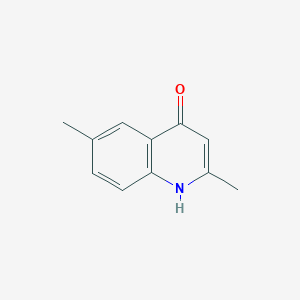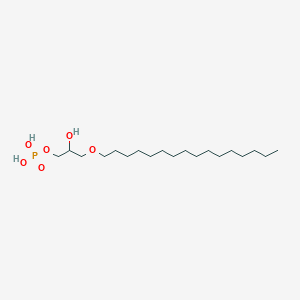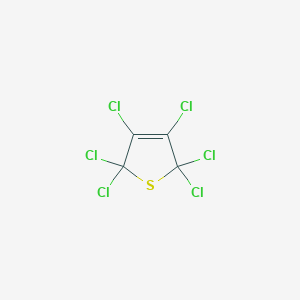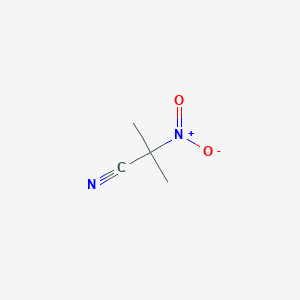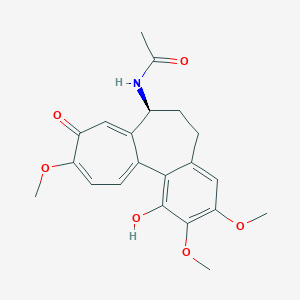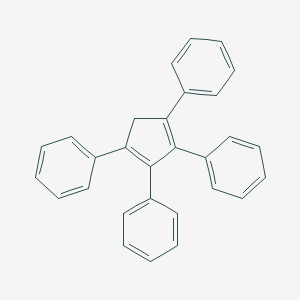
1,2,3,4-Tetraphenyl-1,3-cyclopentadiene
Overview
Description
1,2,3,4-Tetraphenyl-1,3-cyclopentadiene (TPCPD) is a compound belonging to the family of organocyclic compounds. It is a synthetic organic compound that is used in various scientific research applications, including organic synthesis, materials science, and biochemistry. TPCPD has been studied extensively due to its unique properties and its potential applications in various areas. The structure of TPCPD is composed of two benzene rings, each with two phenyl groups, linked by a cyclopentadiene bridge. The compound is highly stable and can be synthesized in a variety of ways, including the use of palladium catalysts.
Scientific Research Applications
1. Electron Affinity and Radical Anions
A study by Faustov et al. (2000) explored the electron affinity of cyclopentadiene analogs, including 1,2,3,4-Tetraphenylcyclopenta-1,3-diene. They found that substitution of cyclodienes results in significant stabilization of radical anions due to the effective delocalization of an extra electron within phenyl groups. This suggests potential applications in fields requiring the stabilization of radical anions, such as organic electronics or radical-based synthesis methods (Faustov, Egorov, Nefedov, & Molin, 2000).
2. Kinetic Behavior in Chemical Reactions
Bernasconi and Stronach (1990) investigated the kinetic behavior of tetrachlorocyclopentadienyl-type anions, which included 1,2,3,4-tetrachloro-1,3-cyclopentadiene. Their findings on the proton transfers and nucleophilic additions in these compounds provide insights into the reactivity of similar substituted cyclopentadienes, like 1,2,3,4-Tetraphenyl-1,3-cyclopentadiene. This information is critical in designing chemical reactions and understanding the behavior of these compounds in various chemical processes (Bernasconi & Stronach, 1990).
3. Molecular Structure Analysis
Evrard, Piret, and Meerssche (2010) conducted an X-ray analysis of bromo-5 tetraphenyl-1,2,3,4 cyclopentadiene, closely related to this compound. Their research reveals the molecular structure and crystallography of such compounds, which is fundamental for applications in materials science, particularly in the synthesis and design of new materials with specific molecular architectures (Evrard, Piret, & Meerssche, 2010).
4. Synthesis of Highly Substituted Naphthalene Derivatives
Inai, Usuki, and Satoh (2021) demonstrated the use of this compound in the synthesis of highly substituted naphthalene derivatives via rhodium-catalyzed decarboxylative coupling. This application is significant in the field of organic synthesis, especially in the creation of complex aromatic compounds used in various industrial and pharmaceutical applications (Inai, Usuki, & Satoh, 2021).
5. Electrochemical Reduction Studies
Research by Farnia, Marcuzzi, and Sandonà (1999) on the electrochemical reduction of phenyl-substituted cyclopentadienes, including this compound, provides valuable insights into their redox behavior. This knowledge is crucial for applications in electrochemistry and the development of electrochemical sensors or batteries (Farnia, Marcuzzi, & Sandonà, 1999).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
1,2,3,4-Tetraphenyl-1,3-cyclopentadiene (TPCP) is a chemical compound used in the fabrication of triple-layer blue-emitting devices . The primary targets of TPCP are the organic layers within these devices, where it interacts to produce blue light emission.
Mode of Action
The mode of action of TPCP involves its interaction with other components in the organic layers of the blue-emitting devices. It is formed as one of the condensation products during the reactions of diphenylacetylene with methylchromium systems . The exact nature of these interactions and the resulting changes at the molecular level are complex and subject to ongoing research.
Result of Action
The result of TPCP’s action in a blue-emitting device is the production of blue light. This is achieved through its specific interactions with other components in the device’s organic layers .
Action Environment
The action, efficacy, and stability of TPCP can be influenced by various environmental factors. For instance, pressure has been found to induce emission enhancement and multicolor behavior in TPCP crystals . Furthermore, the compound is a solid at room temperature with a melting point of 180-182 °C (lit.) , indicating that it can be stable under a wide range of temperatures.
properties
IUPAC Name |
(2,3,4-triphenylcyclopenta-1,3-dien-1-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22/c1-5-13-22(14-6-1)26-21-27(23-15-7-2-8-16-23)29(25-19-11-4-12-20-25)28(26)24-17-9-3-10-18-24/h1-20H,21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXLYAWYOTYWKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90165955 | |
| Record name | 1,2,3,4-Tetraphenylcyclopenta-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90165955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15570-45-3, 197711-16-3 | |
| Record name | 1,1′,1′′,1′′′-(1,3-Cyclopentadiene-1,2,3,4-tetrayl)tetrakis[benzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15570-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,1′,1′′,1′′′-(1,3-cyclopentadiene-1,2,3,4-tetrayl)tetrakis-, radical ion(1-) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=197711-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetraphenylcyclopenta-1,3-diene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015570453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15570-45-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72113 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3,4-Tetraphenylcyclopenta-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90165955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetraphenylcyclopenta-1,3-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.002 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3,4-TETRAPHENYLCYCLOPENTA-1,3-DIENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y473A39659 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the products of the ozonolysis of 1,2,3,4-Tetraphenyl-1,3-cyclopentadiene?
A1: The ozonolysis of this compound yields two major products: 1,3,4,5-Tetraphenyl-2,6,7-trioxabicyclo(3.2.1)oct-3-ene and tetraphenyl-1,2,3,5 trioxa-6,7,8bicyclo [3.2.1] octene-2. The former arises from a [3+4] cycloaddition of a carbonyl oxide intermediate with the α,β-unsaturated carbonyl group of the starting material, representing the first documented example of this type of reaction. [, ]
Q2: How does the presence of phenyl substituents affect the excited-state behavior of this compound?
A2: Research using various spectroscopic techniques, including transient absorption spectroscopy, revealed that phenyl ring rotation is not a significant factor in the excited-state dynamics of this compound and its analogs. [] This suggests that the excited-state behavior is primarily governed by processes within the conjugated butadiene core.
Q3: Can this compound be used in the synthesis of polycyclic aromatic hydrocarbons?
A3: Yes, this compound can act as a ligand in a rhodium-catalyzed decarboxylative coupling reaction. When benzoic acids are reacted with alkynes in the presence of [RhCl(cod)]2 and this compound, highly substituted naphthalene derivatives are formed. [] This methodology can be extended to the synthesis of anthracene and benzo[c]thiophene frameworks by using the corresponding naphthoic and thiophene-2-carboxylic acids.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone](/img/structure/B107924.png)


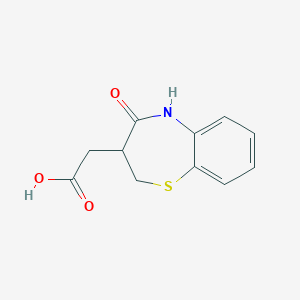
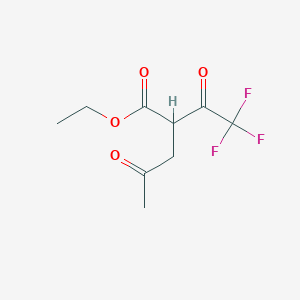
![2-Amino-2-[2-[4-octyl-3-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol](/img/structure/B107937.png)

